molecular formula C12H13NOS B8273288 2-Cyclopropyl-6-methoxy-5-methylbenzo[d]thiazole

2-Cyclopropyl-6-methoxy-5-methylbenzo[d]thiazole

Cat. No.: B8273288
M. Wt: 219.30 g/mol
InChI Key: OIUZLRMGCBZJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-methoxy-5-methylbenzo[d]thiazole is a useful research compound. Its molecular formula is C12H13NOS and its molecular weight is 219.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

2-cyclopropyl-6-methoxy-5-methyl-1,3-benzothiazole

InChI

InChI=1S/C12H13NOS/c1-7-5-9-11(6-10(7)14-2)15-12(13-9)8-3-4-8/h5-6,8H,3-4H2,1-2H3

InChI Key

OIUZLRMGCBZJSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1OC)SC(=N2)C3CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Preparation of (2-bromo-6-methoxy-5-methylbenzo[d]thiazole (6A): To a solution of t-butylnitrite (5.17 ml, 43.5 mmol) in acetonitrile (50 ml) was added coppeer (II) bromide (7.2 g, 32.2 mmol) slowly. The reaction mixture was stirred at room temperature for half hour. Then the reaction mixture was put to a 60° C. oil bath and 6-methoxy-5-methylbenzo[d]thiazol-2-amine (5A) (4.2 g, 21.76 mmol) was added slowly. The reaction mixture was stirred at 60° C. for 1 h. The reaction was cooled to room temperature; washed with water and extracted with EtOAc. The organic phase was combined, dried over MgSO4, filtered, concentrated and purified by silica gel column, eluting by 0-50% EtOAc in hexanes. LCMS-ESI+: calc'd for C9H8BrNOS: 257.9 (M+H+). Found: 258.0 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.17 mL
Type
reactant
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three

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